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molecular formula C15H10O4 B1209401 1,4-Dihydroxy-2-methylanthraquinone CAS No. 2589-39-1

1,4-Dihydroxy-2-methylanthraquinone

Cat. No. B1209401
M. Wt: 254.24 g/mol
InChI Key: JXHLSZPLSSDYCF-UHFFFAOYSA-N
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Patent
US04739062

Procedure details

The method was the same as in Example 1 but using 12.4 g (0.1 mols) of 2-methyl hydroquinone and 20.2 g (0.1 mols) of phthalic acid dichloride. The product was 15.7 g (62% yield) of 2-methyl-1,4-dihydroxy-9,10-anthraquinone (3), m.p.=177°-178° C. (literature 178°-179° C. EtOH).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.4 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=C(O)C=[CH:5][C:3]=1[OH:4].[C:10](Cl)(=[O:20])[C:11]1[C:12](=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:13](Cl)=[O:14].[CH3:22][CH2:23][OH:24]>>[CH3:8][C:2]1[CH:1]=[C:23]([OH:24])[C:22]2[C:13](=[O:14])[C:12]3[C:11](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:10](=[O:20])[C:5]=2[C:3]=1[OH:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
12.4 g
Type
reactant
Smiles
CC1=C(O)C=CC(=C1)O
Step Three
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=2C(C3=CC=CC=C3C(C2C(=C1)O)=O)=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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